molecular formula C21H22Cl2N6OS B12375339 [4-Amino-2-[[2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]amino]-1,3-thiazol-5-yl]-(2,6-dichlorophenyl)methanone

[4-Amino-2-[[2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]amino]-1,3-thiazol-5-yl]-(2,6-dichlorophenyl)methanone

Cat. No.: B12375339
M. Wt: 477.4 g/mol
InChI Key: LHMJTCJXGOQGEX-UHFFFAOYSA-N
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Description

[4-Amino-2-[[2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]amino]-1,3-thiazol-5-yl]-(2,6-dichlorophenyl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazole ring, a dichlorophenyl group, and a piperazine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of [4-Amino-2-[[2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]amino]-1,3-thiazol-5-yl]-(2,6-dichlorophenyl)methanone involves multiple steps. The process typically starts with the preparation of the thiazole ring, followed by the introduction of the dichlorophenyl group and the piperazine moiety. Reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C). Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and efficiency .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines. Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts. .

Scientific Research Applications

[4-Amino-2-[[2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]amino]-1,3-thiazol-5-yl]-(2,6-dichlorophenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. For example, it could bind to a protein kinase, preventing its activation and thereby inhibiting cell proliferation. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to [4-Amino-2-[[2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]amino]-1,3-thiazol-5-yl]-(2,6-dichlorophenyl)methanone include:

Properties

Molecular Formula

C21H22Cl2N6OS

Molecular Weight

477.4 g/mol

IUPAC Name

[4-amino-2-[[2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]amino]-1,3-thiazol-5-yl]-(2,6-dichlorophenyl)methanone

InChI

InChI=1S/C21H22Cl2N6OS/c1-12-15(6-7-16(25-12)29-10-8-28(2)9-11-29)26-21-27-20(24)19(31-21)18(30)17-13(22)4-3-5-14(17)23/h3-7H,8-11,24H2,1-2H3,(H,26,27)

InChI Key

LHMJTCJXGOQGEX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCN(CC2)C)NC3=NC(=C(S3)C(=O)C4=C(C=CC=C4Cl)Cl)N

Origin of Product

United States

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